4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride
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Overview
Description
4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride is a fluorinated organic compound with the molecular formula C8H8ClF8N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride typically involves the fluorination of an isoindole precursor. The process includes multiple steps, such as:
Hydrogenation: The reduction of double bonds in the isoindole ring to form the octahydro structure, often using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated derivatives with different functional groups, while oxidation can produce ketones or alcohols.
Scientific Research Applications
4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biological studies due to its unique fluorine content.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride involves its interaction with molecular targets through its fluorinated structure. The fluorine atoms can form strong interactions with biological molecules, influencing their function and activity. The compound’s unique structure allows it to interact with specific pathways, potentially modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole: The non-hydrochloride form of the compound.
4,4,5,5,6,6,7,7-octafluoro-1H-isoindole: A partially fluorinated derivative with fewer hydrogen atoms.
4,4,5,5,6,6,7,7-octahydro-1H-isoindole: A non-fluorinated derivative with only hydrogen atoms
Uniqueness
4,4,5,5,6,6,7,7-octafluoro-octahydro-1H-isoindole hydrochloride is unique due to its high fluorine content, which imparts distinct chemical and physical properties. These properties include increased thermal stability, resistance to chemical degradation, and unique interactions with biological molecules, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
4,4,5,5,6,6,7,7-octafluoro-2,3,3a,7a-tetrahydro-1H-isoindole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F8N.ClH/c9-5(10)3-1-17-2-4(3)6(11,12)8(15,16)7(5,13)14;/h3-4,17H,1-2H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVAWIXCTAXODR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(C(C(C2(F)F)(F)F)(F)F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF8N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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